![molecular formula C28H24FO2P B14915870 Methyl 3-(2'-(diphenylphosphanyl)-4-fluoro-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14915870.png)
Methyl 3-(2'-(diphenylphosphanyl)-4-fluoro-[1,1'-biphenyl]-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2’-(diphenylphosphanyl)-4-fluoro-[1,1’-biphenyl]-2-yl)propanoate is an organic compound that features a complex structure with a biphenyl core, a phosphanyl group, and a fluoro substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2’-(diphenylphosphanyl)-4-fluoro-[1,1’-biphenyl]-2-yl)propanoate typically involves multiple steps. One common route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and an aryl halide.
Introduction of the Phosphanyl Group: The diphenylphosphanyl group can be introduced via a palladium-catalyzed cross-coupling reaction.
Esterification: The final step involves esterification to form the propanoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2’-(diphenylphosphanyl)-4-fluoro-[1,1’-biphenyl]-2-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(2’-(diphenylphosphanyl)-4-fluoro-[1,1’-biphenyl]-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis for various organic transformations.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2’-(diphenylphosphanyl)-4-fluoro-[1,1’-biphenyl]-2-yl)propanoate depends on its application. In catalysis, it acts as a ligand that coordinates to a metal center, facilitating various catalytic cycles. The molecular targets and pathways involved include coordination to transition metals and participation in oxidative addition, reductive elimination, and migratory insertion steps.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(4-fluoro-[1,1’-biphenyl]-2-yl)propanoate: Lacks the phosphanyl group.
Methyl 3-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate: Lacks the fluoro substituent.
Methyl 3-(2’-(diphenylphosphanyl)-4-chloro-[1,1’-biphenyl]-2-yl)propanoate: Contains a chloro substituent instead of fluoro.
Uniqueness
The presence of both the diphenylphosphanyl group and the fluoro substituent in Methyl 3-(2’-(diphenylphosphanyl)-4-fluoro-[1,1’-biphenyl]-2-yl)propanoate makes it unique. This combination can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C28H24FO2P |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
methyl 3-[2-(2-diphenylphosphanylphenyl)-5-fluorophenyl]propanoate |
InChI |
InChI=1S/C28H24FO2P/c1-31-28(30)19-16-21-20-22(29)17-18-25(21)26-14-8-9-15-27(26)32(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-15,17-18,20H,16,19H2,1H3 |
Clave InChI |
FYKUKJDEGWWCLE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=C(C=CC(=C1)F)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B14915790.png)
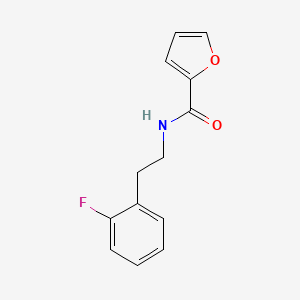
![(4S,7R,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14915798.png)

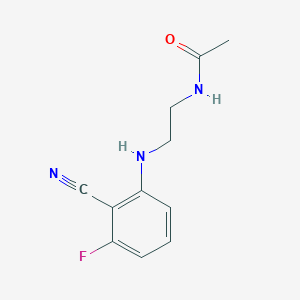
![2,4-Dichlorophenyl 2,6-bis(4-methoxyphenyl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B14915815.png)
![ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate](/img/structure/B14915822.png)
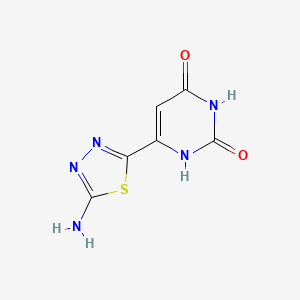
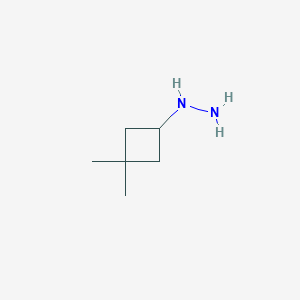
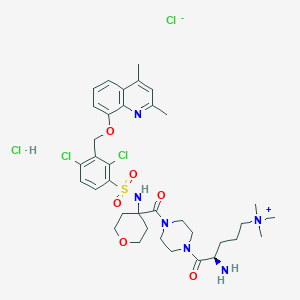
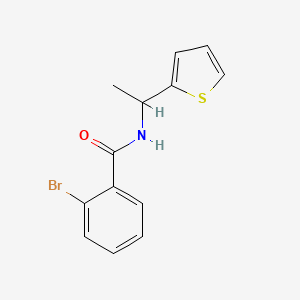
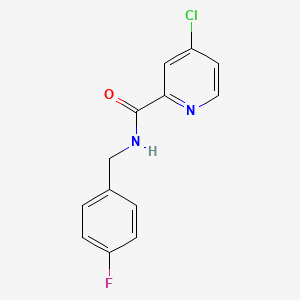

![(3E)-7-chloro-3-[(dimethylamino)methylidene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B14915886.png)
